molecular formula C11H10ClNO2 B184412 Ethyl 6-Chloroindole-2-carboxylate CAS No. 27034-51-1

Ethyl 6-Chloroindole-2-carboxylate

Cat. No. B184412
CAS RN: 27034-51-1
M. Wt: 223.65 g/mol
InChI Key: FSMZLIBWSAMADK-UHFFFAOYSA-N
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Patent
US07781436B2

Procedure details

To a solution of 2.00 g (8.94 mmol) 6-chlorindole-2-carboxylic acid ethyl ester in 50 ml diethyl ether were added 0.475 g (12.5 mmol) lithium aluminum hydride at 0° C. The reaction mixture was heated at reflux for 45 min and quenched by consecutive addition of 10 ml water, 10 ml aqueous 2 M sodium hydroxide solution and 10 ml water at 0° C. The aqueous layer was extracted with tert-butyl methyl ether (3×100 ml). The combined organic layers were dried over sodium sulfate and concentrated in vacuo to give the crude title compound (1.64 g; 100%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([Cl:15])[CH:9]=2)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[Cl:15][C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[C:6]([CH2:4][OH:3])[NH:7]2)=[CH:12][CH:11]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)Cl
Name
Quantity
0.475 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched by consecutive addition of 10 ml water, 10 ml aqueous 2 M sodium hydroxide solution and 10 ml water at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with tert-butyl methyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC2=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.